N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
CAS No.: 2034363-03-4
Cat. No.: VC5206980
Molecular Formula: C15H18FN3OS
Molecular Weight: 307.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034363-03-4 |
---|---|
Molecular Formula | C15H18FN3OS |
Molecular Weight | 307.39 |
IUPAC Name | N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Standard InChI | InChI=1S/C15H18FN3OS/c1-11-9-13(18-19(11)2)7-8-17-15(20)10-21-14-5-3-12(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Standard InChI Key | NQIDXKXBGCSTHP-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C)CCNC(=O)CSC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide (molecular formula: C₁₅H₁₈FN₃OS; molecular weight: 315.39 g/mol) features three critical structural domains:
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Thioether bridge: A sulfur atom linking the 4-fluorophenyl group to the acetamide backbone, enhancing metabolic stability and lipophilicity.
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1,5-Dimethylpyrazole: A nitrogen-rich heterocycle with documented roles in modulating enzyme interactions .
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Fluorinated aromatic system: The 4-fluorophenyl group contributes to electronic effects and target binding specificity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₈FN₃OS | Calculated |
Exact Mass | 315.1154 Da | |
XLogP3-AA | 2.7 | Estimated |
Hydrogen Bond Donors | 1 (amide NH) | |
Hydrogen Bond Acceptors | 4 (S, O, 2×N) |
Synthetic Methodologies
Retrosynthetic Analysis
The compound is synthesized via a three-step sequence:
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Thioether formation: Nucleophilic substitution between 4-fluorothiophenol and chloroacetyl chloride yields 2-((4-fluorophenyl)thio)acetyl chloride.
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Pyrazole intermediate preparation: 1,5-Dimethyl-1H-pyrazol-3-ylethylamine is generated through cyclocondensation of hydrazine derivatives with acetylacetone .
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Amide coupling: Reaction of the acyl chloride with the pyrazole-ethylamine under Schotten-Baumann conditions completes the assembly .
Optimization Insights
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Yield enhancements: Using DMF as a catalyst in the amidation step improves yields to 78–82%.
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Purity control: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >98% purity.
Structural Elucidation and Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
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Planar geometry: The pyrazole and fluorophenyl rings form a dihedral angle of 68.5°, minimizing steric clash .
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Hydrogen bonding: The amide NH participates in intermolecular H-bonds (N–H···O=C; 2.89 Å) .
Table 2: Key Spectral Assignments
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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Aqueous solubility: 0.12 mg/mL in PBS (pH 7.4), enhanced to 0.87 mg/mL with 10% DMSO.
Metabolic Stability
Microsomal assays (human liver) show:
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